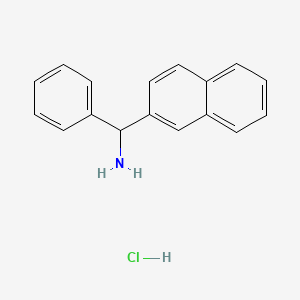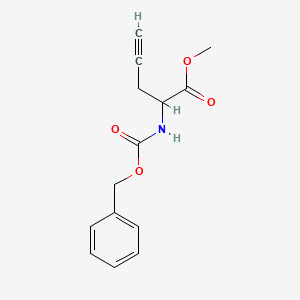
Methyl 2-cbz-aminopent-4-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{[(benzyloxy)carbonyl]amino}pent-4-ynoate is a synthetic organic compound that belongs to the family of N-protected amino acids. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group and a methyl ester group attached to the carboxyl group. This compound is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(benzyloxy)carbonyl]amino}pent-4-ynoate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine (TEA) to form the Cbz-protected amino compound.
Esterification: The carboxyl group is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Alkyne Formation: The alkyne group is introduced through a coupling reaction, such as the Sonogashira coupling, using an appropriate alkyne and a palladium catalyst.
Industrial Production Methods
Industrial production of methyl 2-{[(benzyloxy)carbonyl]amino}pent-4-ynoate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-{[(benzyloxy)carbonyl]amino}pent-4-ynoate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The benzyloxycarbonyl protecting group can be removed through hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, NaIO4
Reduction: Pd/C, Lindlar’s catalyst, NaBH4
Substitution: Pd/C, H2
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Deprotected amino acids
Aplicaciones Científicas De Investigación
Methyl 2-{[(benzyloxy)carbonyl]amino}pent-4-ynoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a prodrug and in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 2-{[(benzyloxy)carbonyl]amino}pent-4-ynoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, undergo metabolic transformations, and form covalent bonds with target proteins. The presence of the alkyne group allows for click chemistry reactions, facilitating the study of biological processes and drug development.
Comparación Con Compuestos Similares
Methyl 2-{[(benzyloxy)carbonyl]amino}pent-4-ynoate can be compared with other N-protected amino acids, such as:
Methyl 2-{[(benzyloxy)carbonyl]amino}benzoate: Similar structure but with a benzene ring instead of an alkyne group.
Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate: Contains a trifluoromethyl group, which imparts different electronic properties.
Methyl (2S,3E)-2-{[(benzyloxy)carbonyl]amino}-5-[(2R,3S,4R,5R,6R)-3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]pent-3-enoate: More complex structure with multiple functional groups.
The uniqueness of methyl 2-{[(benzyloxy)carbonyl]amino}pent-4-ynoate lies in its alkyne group, which provides versatility in chemical reactions and applications.
Propiedades
Fórmula molecular |
C14H15NO4 |
|---|---|
Peso molecular |
261.27 g/mol |
Nombre IUPAC |
methyl 2-(phenylmethoxycarbonylamino)pent-4-ynoate |
InChI |
InChI=1S/C14H15NO4/c1-3-7-12(13(16)18-2)15-14(17)19-10-11-8-5-4-6-9-11/h1,4-6,8-9,12H,7,10H2,2H3,(H,15,17) |
Clave InChI |
KOGSRKDFVOEOCS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC#C)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-ol](/img/structure/B15306973.png)
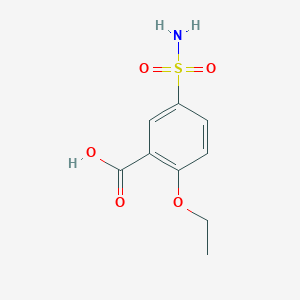
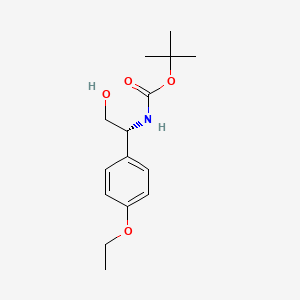
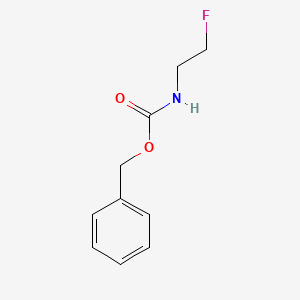
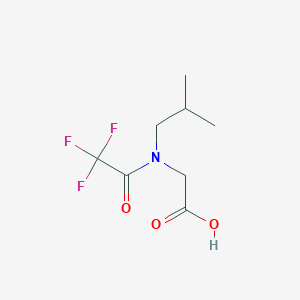

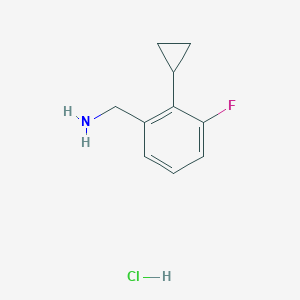
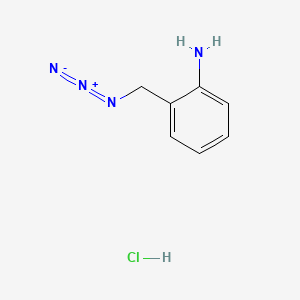
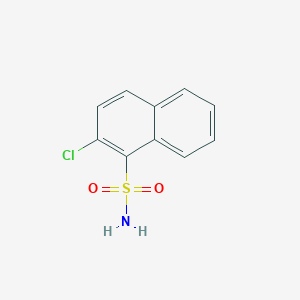
![Tert-butyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15307039.png)


